5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide
CAS No.:
Cat. No.: VC18120960
Molecular Formula: C6H4F4N2O2S
Molecular Weight: 244.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4F4N2O2S |
|---|---|
| Molecular Weight | 244.17 g/mol |
| IUPAC Name | 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C6H4F4N2O2S/c7-4-1-3(15(11,13)14)2-12-5(4)6(8,9)10/h1-2H,(H2,11,13,14) |
| Standard InChI Key | WASYACFVZCXHDX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1F)C(F)(F)F)S(=O)(=O)N |
Introduction
Physical and Chemical Properties
The compound’s physicochemical properties are inferred from structural analogs and computational predictions:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₄F₄N₂O₂S |
| Molecular Weight | 244.2 g/mol |
| Solubility | Moderate in polar solvents (DMSO, methanol) |
| LogP (Partition Coefficient) | ~1.2 (predicted) |
| pKa | ~7.1 (sulfonamide proton) |
The trifluoromethyl group significantly lowers electron density on the pyridine ring, enhancing resistance to oxidative degradation . Fluorine’s electronegativity further stabilizes the molecule against metabolic deactivation, a common issue in drug development .
| Target | Potential Application | Mechanism |
|---|---|---|
| PRL-3 Phosphatase | Metastatic cancer | Enzyme inhibition |
| Dihydropteroate Synthase | Antibacterial | Folate pathway disruption |
| Carbonic Anhydrase IX | Anticancer | pH regulation in tumors |
Applications in Agrochemical and Pharmaceutical Research
Trifluoromethylpyridine (TFMP) derivatives are pivotal in agrochemicals, constituting active ingredients in herbicides (e.g., fluazifop) and insecticides (e.g., chlorantraniliprole) . This compound’s sulfonamide variant could address resistance in pests or pathogens due to its novel binding modes.
Pharmaceutical Applications:
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Oncology: Fluorine’s role in improving blood-brain barrier penetration makes it viable for CNS-targeting therapies.
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Anti-infectives: Enhanced solubility may improve bioavailability in systemic infections.
Table 2: Comparative Analysis with Analogous Compounds
Current Research and Future Directions
As of 2025, research on fluorinated sulfonamides focuses on:
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Synthetic Optimization: Developing cost-effective, scalable routes using flow chemistry or biocatalysis.
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Target Identification: High-throughput screening against kinase libraries or bacterial proteomes.
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Hybrid Molecules: Conjugating the sulfonamide with peptides or antibodies for targeted delivery.
Challenges:
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Regulatory Hurdles: Fluorinated compounds often face stringent environmental persistence evaluations.
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Stereochemical Complexity: Ensuring enantiopurity in asymmetric syntheses.
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